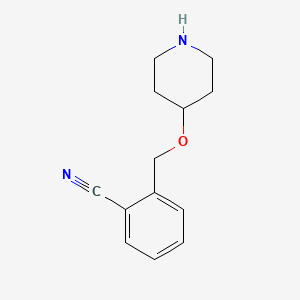
2-(Piperidin-4-yloxymethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-4-yloxymethyl)benzonitrile is a chemical compound that features a piperidine ring attached to a benzonitrile moiety via a methylene bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and benzonitrile functional groups allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yloxymethyl)benzonitrile typically involves the reaction of 4-piperidinemethanol with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-4-yloxymethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are commonly used.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Piperidin-4-yloxymethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-4-yloxymethyl)benzonitrile largely depends on its interaction with biological targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The benzonitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity. Molecular docking studies have shown that such compounds can fit into the active sites of enzymes, blocking their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Piperidin-4-yloxy)benzonitrile
- 4-(Piperidin-1-yl)benzonitrile
- 2-(Morpholin-4-yloxymethyl)benzonitrile
Uniqueness
2-(Piperidin-4-yloxymethyl)benzonitrile is unique due to the specific positioning of the piperidine ring and the benzonitrile group, which allows for distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer better binding affinity to certain biological targets or improved stability under various conditions.
Propiedades
Fórmula molecular |
C13H16N2O |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
2-(piperidin-4-yloxymethyl)benzonitrile |
InChI |
InChI=1S/C13H16N2O/c14-9-11-3-1-2-4-12(11)10-16-13-5-7-15-8-6-13/h1-4,13,15H,5-8,10H2 |
Clave InChI |
UKWDYIJEOYALGD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OCC2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate](/img/structure/B13888274.png)
![Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B13888305.png)
![tert-butyl 5-[(2-chloropyrimidin-4-yl)oxy]-1H-indole-1-carboxylate](/img/structure/B13888311.png)
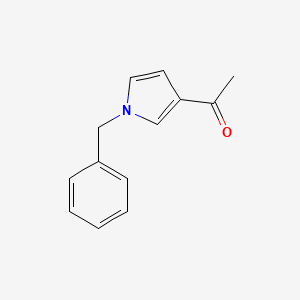

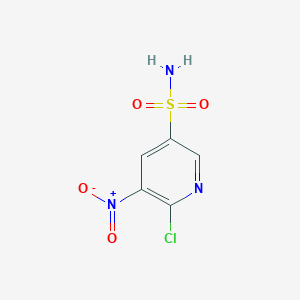

![8-[(1S)-1-aminoethyl]-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one](/img/structure/B13888337.png)
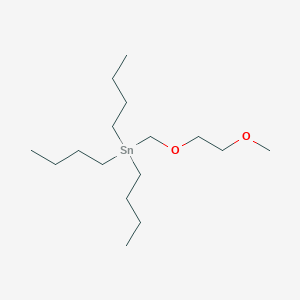
![2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B13888344.png)
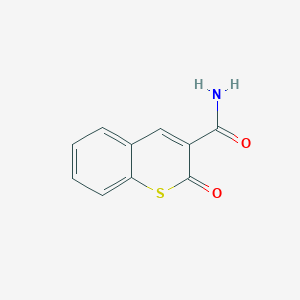
![2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione](/img/structure/B13888358.png)
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B13888359.png)
